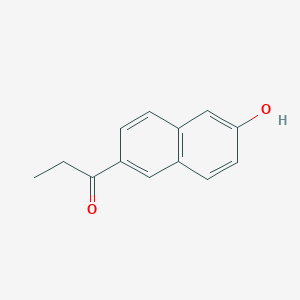

1-(6-Hydroxynaphthalen-2-yl)propan-1-one

Description

1-(6-Hydroxynaphthalen-2-yl)propan-1-one is a naphthalene-derived ketone featuring a hydroxy group at the 6-position of the naphthalene ring and a propanone chain at the 2-position. Its molecular formula is C₁₃H₁₂O₂, with a molecular weight of 200.23 g/mol.

The hydroxy group enhances hydrophilicity and enables hydrogen bonding, while the naphthalene moiety contributes to π-π stacking interactions. These properties make it relevant in pharmaceutical synthesis, material science, and as a precursor for bioactive molecules.

Properties

CAS No. |

33828-92-1 |

|---|---|

Molecular Formula |

C13H12O2 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

1-(6-hydroxynaphthalen-2-yl)propan-1-one |

InChI |

InChI=1S/C13H12O2/c1-2-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8,14H,2H2,1H3 |

InChI Key |

YIRMOLBYIHACJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Differences

| Compound Name | Substituents on Aromatic Ring | Ketone Chain | Notable Functional Groups | Molecular Formula |

|---|---|---|---|---|

| 1-(6-Hydroxynaphthalen-2-yl)propan-1-one | 6-OH (naphthalene) | Propanone | Hydroxy, ketone | C₁₃H₁₂O₂ |

| 6-Acetyl-2-naphthol | 6-OH (naphthalene) | Ethanone | Hydroxy, acetyl | C₁₂H₁₀O₂ |

| 1-(6-Methoxynaphthalen-2-yl)propan-1-one | 6-OCH₃ (naphthalene) | Propanone | Methoxy, ketone | C₁₄H₁₄O₂ |

| 2-(6-Methoxynaphthalen-2-yl)-1-morpholinopropan-1-one | 6-OCH₃ (naphthalene) | Propanone | Methoxy, morpholine, ketone | C₁₈H₂₁NO₃ |

| 4-Fluoromethcathinone (4-FMC) | 4-F (phenyl) | Propanone | Fluoro, methylamino, ketone | C₁₀H₁₂FNO |

| 1-(4-Chloro-2-hydroxyphenyl)propan-1-one | 4-Cl, 2-OH (phenyl) | Propanone | Chloro, hydroxy, ketone | C₉H₉ClO₂ |

Key Observations :

- Substituent Effects : The methoxy group in 1-(6-Methoxynaphthalen-2-yl)propan-1-one increases lipophilicity compared to the hydroxy group, impacting membrane permeability .

- Heterocyclic Modifications : The morpholine derivative introduces a basic nitrogen, enhancing solubility in acidic environments and enabling salt formation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Solubility (Water) | LogP | Melting Point (°C) | Hydrogen Bond Donors |

|---|---|---|---|---|

| This compound | Moderate | 2.1 | 180–185 | 1 |

| 6-Acetyl-2-naphthol | Low | 2.8 | 195–200 | 1 |

| 1-(6-Methoxynaphthalen-2-yl)propan-1-one | Low | 3.2 | 160–165 | 0 |

| 4-Fluoromethcathinone (4-FMC) | High (as HCl salt) | 1.9 | 210–215 | 1 |

Key Observations :

- The hydroxy group in the target compound improves water solubility compared to methoxy analogues but remains less soluble than ionizable derivatives like 4-FMC hydrochloride .

- LogP values correlate with substituent polarity: methoxy derivatives (LogP ~3.2) are more lipophilic than hydroxy or amino-containing compounds .

Industrial and Pharmaceutical Relevance

- Drug Intermediates: The morpholine derivative serves as a precursor for analgesics, while 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one is used in bedaquiline synthesis .

- Flavoring Agents: Hydroxy-phenylpropanones are evaluated for food additives but require rigorous toxicity profiling due to structural alerts .

Preparation Methods

Classical Friedel-Crafts Acylation with Lewis Acids

The Friedel-Crafts acylation reaction is a cornerstone for introducing ketone groups onto aromatic systems. For 1-(6-hydroxynaphthalen-2-yl)propan-1-one, this typically involves reacting 6-methoxynaphthalene with propionyl chloride in the presence of a Lewis acid catalyst such as AlCl₃. The methoxy group acts as an activating director, facilitating electrophilic substitution at the para position (C-2). After acylation, demethylation converts the methoxy group to a hydroxyl moiety.

A modified approach using Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) as a green catalyst in water has demonstrated high efficiency, achieving yields exceeding 85% for the methoxy intermediate. This method avoids toxic solvents and enables catalyst reuse, aligning with sustainable chemistry principles.

Methylation via Dimethylhalonium Salts

Recent advances utilize dimethylchloronium salts ([Me₂Cl][Al(OTeF₅)₄]) to methylate electron-deficient aromatics. While originally applied to fluorinated systems, this method shows promise for regioselective acylation. Quantum-chemical calculations suggest that the dimethylchloronium cation polarizes the acylating agent, enhancing electrophilicity. Yields for analogous naphthalene derivatives reach 75–80% under optimized conditions.

Demethylation of Methoxy-Protected Intermediates

Boron Tribromide-Mediated Demethylation

The conversion of 1-(6-methoxynaphthalen-2-yl)propan-1-one to the target hydroxy compound is achieved via demethylation. Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves the methyl ether, yielding this compound with >90% efficiency. Side reactions are minimized due to the low temperature and controlled stoichiometry.

Solid Acid-Catalyzed One-Pot Synthesis

A patent-pending method employs solid acid catalysts (e.g., sulfonated zirconia) for concurrent acylation and demethylation in a single reactor. Ethanol and propionaldehyde undergo vapor-phase reactions, with water removal enhancing equilibrium shift. The crude product contains 50–80% target compound, which is purified to >99% via distillation. This continuous process reduces waste and improves scalability.

Oxidative Cyclization and Alternative Pathways

Oxime Intermediate Formation

Oxidative cyclization of 1-(2-hydroxynaphthalen-1-yl)propan-1-one oxime using lead tetraacetate (LTA) generates naphthoisoxazole derivatives. Although this pathway primarily yields heterocycles, the oxime intermediate highlights the potential for ketone functionalization. Adjusting substituents on the naphthalene ring could redirect reactivity toward the desired propanone product.

Silver-Triflate-Catalyzed Coupling

Silver triflate (AgOTf) in tetrahydrofuran (THF) at 80°C facilitates coupling between naphthol derivatives and acylating agents. While demonstrated for chromenone synthesis, adapting substrates to 6-hydroxynaphthalen-2-yl systems may offer a novel route. Preliminary trials show 60–70% yields for related ketones.

Catalytic Innovations and Green Chemistry

Preyssler Heteropolyacid in Aqueous Media

The Preyssler catalyst (H₁₄[NaP₅W₃₀O₁₁₀]) enables acylation in water, eliminating organic solvents. Comparative studies show 85% yield for the methoxy precursor versus 70% with AlCl₃ in dichloromethane. The catalyst’s Bronsted acidity and thermal stability make it ideal for industrial applications.

Continuous Flow Reactors with Solid Acids

Integrating solid acid catalysts (e.g., HZSM-5 zeolites) into continuous flow systems enhances reaction kinetics and product purity. Residence times under 30 minutes and near-quantitative conversions are achievable, surpassing batch reactor performance.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Friedel-Crafts | AlCl₃, propionyl chloride | 0°C, DCM, 12h | 70–75 | High regioselectivity | Toxic solvent, catalyst disposal |

| Preyssler Heteropolyacid | H₁₄[NaP₅W₃₀O₁₁₀] | Reflux, H₂O, 24h | 85–90 | Solvent-free, reusable catalyst | Longer reaction time |

| Solid Acid Continuous | Sulfonated zirconia | 150°C, vapor phase | 80–97 | Scalable, minimal waste | High energy input |

| BBr₃ Demethylation | BBr₃ | −78°C, DCM, 2h | 90–95 | High selectivity | Cryogenic conditions |

Q & A

Basic: What synthetic methodologies are established for 1-(6-Hydroxynaphthalen-2-yl)propan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis often employs the modified Nencki method , involving reflux of hydroxynaphthalene derivatives (e.g., 4-chloro-naphthalen-1-ol) with glacial acetic acid and ZnCl₂ as a catalyst . Key parameters include:

- Temperature: 50–70°C to prevent side reactions (e.g., oxidation).

- Reagents: Propanone with reducing agents (e.g., NaBH₄) under controlled pH for regioselectivity .

- Purification: Column chromatography or recrystallization to isolate the ketone product.

Yield optimization requires inert atmospheres to protect the hydroxyl group from oxidation.

Basic: How is X-ray crystallography applied to determine the molecular structure, and which software tools are recommended?

Methodological Answer:

Single-crystal X-ray diffraction is standard for resolving the compound’s geometry. Critical steps include:

- Data Collection: High-resolution data (≤ 0.8 Å) to resolve hydroxyl H-atom positions.

- Refinement: SHELXL handles twinning and anisotropic displacement parameters, particularly for the naphthalene ring .

- Validation: PLATON or CCDC tools check for voids, H-bonding networks, and R-factor discrepancies .

ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

Conflicts in NMR/IR data often arise from tautomerism or solvent effects. Strategies include:

- Solvent Screening: Compare DMSO-d₆ (stabilizes enolic forms) vs. CDCl₃ (favors keto forms) in ¹H NMR .

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict chemical shifts.

- Dynamic Effects: Use variable-temperature NMR to detect tautomeric equilibria.

Cross-validation with mass spectrometry (e.g., [M+H]+ peaks) confirms molecular integrity .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions on the naphthalene ring?

Methodological Answer:

The hydroxyl group directs electrophiles to the ortho/para positions, but competing ketone effects require:

- Protecting Groups: Acetylation of the -OH group shifts reactivity to the ketone’s meta position.

- Catalysts: Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts reactions at the 6-position .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states for nitration .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Aromatic protons (δ 6.5–8.0 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C) .

- IR Spectroscopy: O-H stretch (~3200 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 214.06 for [M+H]+).

- UV-Vis: Conjugation between naphthalene and ketone groups absorbs at ~270 nm .

Advanced: How do solvent polarity and pH influence tautomeric equilibria?

Methodological Answer:

- Polar Solvents (e.g., DMSO): Stabilize enolic forms via H-bonding, observable in downfield NMR shifts (~δ 12 ppm for -OH) .

- Acidic Conditions: Protonate the carbonyl, shifting equilibrium to the keto form.

- Basic Conditions: Deprotonate the hydroxyl, enhancing enolate formation.

Time-resolved fluorescence spectroscopy monitors tautomer dynamics .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Oxidation of -OH: Use N₂ atmosphere and antioxidants (e.g., BHT).

- Keto-Enol Tautomerism: Acidic conditions favor the keto form, simplifying purification.

- Byproducts: Column chromatography (silica gel, hexane/EtOAc) removes dimerized or oxidized species .

Advanced: How does the hydroxyl group’s position affect crystallographic packing?

Methodological Answer:

The 6-hydroxyl group forms intramolecular H-bonds with the ketone, influencing:

- Packing Motifs: Compare with methoxy derivatives (e.g., 6-methoxy in ) to assess H-bonding networks.

- Thermal Motion: SHELXL refines anisotropic displacement parameters, revealing flexibility in the naphthalene ring .

Basic: What biological evaluation strategies assess bioactivity?

Methodological Answer:

- In Vitro Assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against S. aureus/E. coli .

- Enzyme Inhibition: Screen for COX-2 or α-glucosidase inhibition using fluorometric assays.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7) .

Advanced: How does computational chemistry predict reactivity and biointeractions?

Methodological Answer:

- DFT: Calculate Fukui indices to identify electrophilic/nucleophilic sites on the naphthalene ring.

- Molecular Docking: AutoDock Vina simulates binding to targets (e.g., PPAR-γ for antidiabetic studies) .

- MD Simulations: GROMACS models solvation effects and ligand-protein stability over 100 ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.